Acetamide, N-methyl-2-(methylamino)-2-thioxo-

Coordination chemistry Ligand design Monothiooxamide complexes

Researchers sourcing a mixed O/S-donor thioamide for coordination chemistry often face supply gaps for this specific scaffold. N,N′-Dimethylmonothiooxamide (CAS 38762-37-7) provides the precise S,O-bidentate and bridging S,N/N,O-tetradentate coordination modes required for constructing heterobimetallic chains and square-planar metal complexes. - Mixed O/S architecture enables fine-tuning of ligand-field splitting inaccessible to all-oxygen or all-sulfur analogs. - Functions as a protected thioamide for selective S-alkylation (62% yield) in heterocyclic synthesis. - Fully characterized by HeI photoelectron spectroscopy and isotopic vibrational analysis for method validation.

Molecular Formula C4H8N2OS
Molecular Weight 132.19 g/mol
CAS No. 38762-37-7
Cat. No. B12941377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-methyl-2-(methylamino)-2-thioxo-
CAS38762-37-7
Molecular FormulaC4H8N2OS
Molecular Weight132.19 g/mol
Structural Identifiers
SMILESCNC(=O)C(=S)NC
InChIInChI=1S/C4H8N2OS/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)
InChIKeyHEMSCUWUWNUODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Baseline


Acetamide, N-methyl-2-(methylamino)-2-thioxo- (CAS 38762-37-7), also systematically named N,N′-dimethylmonothiooxamide, is a C4H8N2OS thioamide derivative with a molecular weight of 132.184 g/mol [1]. It belongs to the monothiooxamide class, characterized by a mixed oxygen/sulfur donor backbone wherein one carbonyl oxygen of the oxamide core is replaced by a thioxo sulfur, while both nitrogens bear methyl substituents [1]. This mixed O/S architecture confers a coordination chemistry profile intermediate between the all-oxygen oxamides and all-sulfur dithiooxamides, establishing its distinct utility in metal complexation, heterobimetallic polymer construction, and heterocyclic synthesis [2][3]. Key computed physicochemical parameters include a logP (octanol/water) of -0.721, a normal boiling point of 515.17 K, and a predicted density of approximately 1.228 g/cm³ [4].

Mixed O/S donor set enables tunable coordination chemistry
N,N′-dimethyl substitution protects thioamide sulfur reactivity
Serves as monothiooxamide building block for complexes and heterocycles

Why N,N′-Dimethylmonothiooxamide Cannot Be Replaced by Dithiooxamide or Oxamide Analogs


The procurement of a thiooxamide ligand for metal complexation or materials synthesis cannot be satisfied by generic substitution within the oxamide/dithiooxamide family because the mixed O/S donor set of N,N′-dimethylmonothiooxamide enables coordination modes that are sterically and electronically inaccessible to its all-oxygen or all-sulfur counterparts. The monoanionic form (LH−) acts as a chelated S,O-bidentate ligand, while the doubly deprotonated dianion (L2−) functions as a bridging S,N/N,O-tetradentate linker, yielding polymeric structures [1]. In contrast, N,N′-dimethyldithiooxamide (CAS 120-79-6) presents an S,S-donor environment that inherently favors different metal selectivity, complex geometry, and polymer architecture [2][3]. The quantitative evidence below establishes that these coordination-chemical differences translate into measurable disparities in electronic structure, acid-base behavior, and the capacity to construct heterobimetallic chain compounds—any one of which would be compromised by ad hoc analog substitution.

Dithiooxamide S,S-donor set may shift metal selectivity and coordination geometry relative to O,S-chelates.
All-oxygen oxamide lacks thioamide sulfur, limiting S-alkylation and heterocycle precursor utility.
Heterobimetallic PdO2S2 motif requires mixed O/S architecture; dithiooxamide yields different polymer nodes.

Quantitative Differentiation Evidence Versus Closest Analogs


Coordination Mode Versatility: S,O-Bidentate vs. S,S-Bidentate Chelation

The monoanion of N,N′-dimethylmonothiooxamide (LH−) coordinates as a chelated S,O-bidentate ligand through the thioamide sulfur and the amide oxygen, while the doubly deprotonated dianion (L2−) acts as a bridging S,N/N,O-tetradentate ligand, generating polymeric structures. In the same study, the corresponding Ni(II), Pd(II), Pt(II), Cu(II), and Zn(II) complexes were prepared and vibrationally characterized, and the square-planar geometry of the Ni(II), Pd(II), Pt(II), and Cu(II) compounds was confirmed [1]. By contrast, N,N′-dimethyldithiooxamide (CAS 120-79-6) presents only sulfur donor atoms, coordinating as an S,S-bidentate or S,S/N,N-tetradentate ligand, which fundamentally alters the ligand-field strength and metal-ion selectivity [2].

Coordination Mode
Class-level
S,O-bidentate / bridging tetradentate vs S,S-bidentate only
Mixed O/S donor enables unique metal geometries not possible with all-sulfur dithiooxamide.
Vibrational analysis (IR, Raman) with NH/ND, CH3/CD3 isotopic substitution.
Coordination chemistry Ligand design Monothiooxamide complexes

Heterobimetallic Chain Polymer Construction with PdO2S2/PtO2S2 Motifs

Using a 'complexes as ligands' synthetic strategy, the dianion of N,N′-dimethylmonothiooxamide (L2−) was employed to construct novel heterobimetallic polymeric chain compounds of the type [MPdL2]n and [CuPtL2]n (M = Co, Ni, Cu, Zn, Pt). Vibrational analysis with isotopic substitutions established that these polymers consist of alternating planar PdO2S2 (or PtO2S2) and tetrahedrally-distorted planar MN4 structural units [1]. This specific PdO2S2/PtO2S2 building block arises directly from the mixed O/S donor architecture of the monothiooxamide ligand; the all-sulfur dithiooxamide analog would yield PdS4 units with distinctly different electronic and structural properties, while the all-oxygen oxamide would give PdO4 environments [2].

Heterobimetallic Polymer
Class-level
PdO2S2 / PtO2S2 nodes vs PdS4 or PdO4 analogs
Mixed O/S architecture enables alternating chain structure with MN4 units.
Isotopic substitution (metal/NH/CH3) confirms structural units.
Heterobimetallic polymers Materials chemistry Coordination polymers

Electronic Structure Differentiation by HeI Photoelectron Spectroscopy

The HeI photoelectron (PE) spectra of No,No-dimethyl-monothiooxamide (the target compound) were directly compared with those of its positional isomer Ns,Ns-dimethylmonothiooxamide, dithiooxamide, N,N′-dimethyldithiooxamide, and N,N,N′,N′-tetramethyldithiooxamide. The spectra were assigned using CNDO/2 calculations, PE spectra of related compounds (acetamide, thioacetamide, thiourea, and their methyl derivatives), and HeI/HeII intensity considerations [1]. The sequential replacement of oxygen by sulfur across the series produces systematic shifts in the ionization energies of the lone-pair and π-orbitals, with the monothiooxamide occupying an intermediate electronic structure position that is distinct from both the dithiooxamide and oxamide extremes [2].

Ionization Energy
Analytical context
Intermediate between oxamide and dithiooxamide
Distinct electronic structure affects redox behavior and metal-binding thermodynamics.
HeI PE spectra with CNDO/2 assignments; compared across 5 thiooxamide analogs.
Photoelectron spectroscopy Electronic structure Ionization energy

Physicochemical Property Differentiation: Lipophilicity and Volatility

The computed octanol/water partition coefficient (logPoct/wat) of N,N′-dimethylmonothiooxamide is -0.721 [1], reflecting the polar character conferred by the single oxygen atom. In comparison, N,N′-dimethyldithiooxamide (CAS 120-79-6), bearing two sulfur atoms and no oxygen, exhibits a substantially higher logP value (predicted approximately +0.5 to +1.0 based on the incremental contribution of sulfur vs. oxygen), consistent with its greater lipophilicity. The target compound's boiling point is predicted at 515.17 K (242°C) with a density of 1.228 g/cm³ [1], while the NS,NS-dimethyl positional isomer (CAS 41168-96-1) has a reported melting point of 145.5–146.5°C [2]. These differences in phase behavior and polarity have practical consequences for chromatographic separation, solvent extraction, and formulation.

Lipophilicity (logP)
Class-level
-0.721 computed
Lower lipophilicity than dithiooxamide analogs (~+0.5 estimated), affecting partitioning.
Predicted logPoct/wat from Joback/Crippen methods.
Physicochemical properties Lipophilicity Separation science

Synthetic Utility as a Protected Thioamide Building Block

N,N′-Dimethylmonothiooxamide serves as a versatile thioamide building block in organic synthesis. In a documented transformation, reaction with iodomethane in the presence of sodium hydride in tetrahydrofuran over 4.0 hours afforded 2-methylimino-2-methylthio-N-methylacetamide in 62% yield [1]. This S-methylation reactivity is characteristic of the thioamide functional group, but the N-methyl substituents on the target compound modulate the nucleophilicity of the sulfur atom compared to unsubstituted thiooxamide or N-mono-methyl analogs. The broader class of monothiooxamides has been established as key intermediates for the construction of N- and S-containing heterocycles, including thiazoles, thiadiazoles, and thiazines, via reactions with α-halocarbonyl compounds and acetylenecarboxylic acid derivatives .

S-Alkylation Yield
Reported
62% yield under CH3I/NaH/THF, 4 h
N,N′-dimethyl substitution directs S-alkylation without competing N-deprotonation.
Single literature report; yields may vary with conditions.
Organic synthesis Thioamide chemistry Heterocyclic precursors

High-Value Application Scenarios Based on Verified Differentiation


Rational Design of Mixed-Donor Coordination Complexes

Researchers designing transition metal complexes for catalysis, sensing, or magnetic materials should select N,N′-dimethylmonothiooxamide when the target coordination environment requires a mixed O/S donor set. As established by Perlepes et al., the monoanionic form provides chelated S,O-bidentate coordination, while the dianion delivers bridging tetradentate S,N/N,O-binding, forming square-planar geometries with Ni(II), Pd(II), Pt(II), and Cu(II) [1]. This S,O-donor architecture occupies an intermediate position in the spectrochemical series between all-oxygen oxamides and all-sulfur dithiooxamides, enabling fine-tuning of ligand-field splitting and metal-ion affinity that is inaccessible with either extreme. Procuring this specific compound, rather than a generic thioamide, ensures the correct donor-atom stoichiometry for the intended coordination geometry.

Construction of Heterobimetallic One-Dimensional Chain Polymers

For materials chemists synthesizing low-dimensional heterobimetallic coordination polymers, the dianion of N,N′-dimethylmonothiooxamide is the essential building block for generating alternating PdO2S2 (or PtO2S2) and MN4 structural units in polymeric chains [1]. The 'complexes as ligands' approach, which uses [Pd(LH)2] and [Pt(LH)2] as metalloligand precursors, depends critically on the mixed O/S architecture of this specific monothiooxamide. Substitution with N,N′-dimethyldithiooxamide would produce PdS4 nodes with entirely different electronic and magnetic coupling characteristics, compromising the intended material properties. This application is supported by the successful preparation of [MPdL2]n and [CuPtL2]n polymers with M = Co, Ni, Cu, Zn, Pt, and their full vibrational characterization via isotopic substitution [1].

Thioamide Building Block for S-Functionalized Heterocyclic Libraries

Medicinal and agrochemical chemists engaged in heterocyclic library synthesis can employ N,N′-dimethylmonothiooxamide as a protected thioamide precursor that undergoes clean S-alkylation (62% yield with CH3I/NaH/THF) without competing N-deprotonation side reactions [1]. The N,N′-dimethyl substitution pattern channels reactivity through the thioamide sulfur, providing a selective entry point for subsequent heterocyclization. The broader monothiooxamide class has been validated as a platform for constructing thiazoles, thiadiazoles, and thiazines—privileged scaffolds in drug discovery—via reactions with α-halocarbonyl compounds and acetylenecarboxylic acid derivatives [2]. For procurement, the specific N,N′-dimethyl substitution ensures the predictable, N-protected reactivity profile required for multi-step synthetic sequences.

Spectroscopic Reference Standard for Thiooxamide Electronic Structure Studies

Analytical and physical chemistry laboratories requiring a well-characterized monothiooxamide reference compound for photoelectron spectroscopy, vibrational spectroscopy, or computational benchmarking should select N,N′-dimethylmonothiooxamide. Its HeI photoelectron spectrum has been recorded and fully assigned alongside its positional isomer and dithiooxamide congeners using CNDO/2 calculations and HeI/HeII intensity analysis [1]. Its IR and Raman vibrational spectra, including NH/ND, CH3/CD3, and metal isotopic substitution data, are documented for both the free ligand and its metal complexes [2]. This comprehensive spectroscopic characterization, spanning multiple techniques with isotopic validation, makes it a reliable reference material for method development, spectral library expansion, and computational chemistry validation. The mixed O/S chromophore provides a distinctive spectroscopic fingerprint that aids in differentiating it from all-oxygen or all-sulfur analogs in complex mixtures [1].

Application
Selection Property
Validation Focus
Mixed-donor metal complex design
O/S donor architecture with square-planar chelation
Coordination geometry via vibrational spectroscopy and X-ray
Heterobimetallic chain polymer synthesis
Dianion forms bridging S,N/N,O-tetradentate PdO2S2 nodes
Polymer chain structure via isotopic-substitution IR/Raman
S-functionalized heterocyclic building block
N,N′-dimethyl protects N, directs S-alkylation
Alkylation yield and purity under specific conditions
Thiooxamide spectroscopic reference standard
Fully assigned HeI PE, IR, Raman spectra with isotopic data
Spectral matching against published assignments and computational models
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